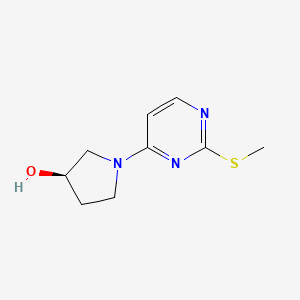

(R)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-14-9-10-4-2-8(11-9)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEKLRCUPFZBTM-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC=CC(=N1)N2CC[C@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200259 | |

| Record name | 3-Pyrrolidinol, 1-[2-(methylthio)-4-pyrimidinyl]-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261234-25-6 | |

| Record name | 3-Pyrrolidinol, 1-[2-(methylthio)-4-pyrimidinyl]-, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-[2-(methylthio)-4-pyrimidinyl]-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.

Formation of the Pyrrolidin-3-ol Moiety:

Industrial Production Methods

Industrial production of ®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that (R)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol exhibits antiviral properties, particularly against RNA viruses. A study demonstrated its efficacy in inhibiting viral replication in vitro, suggesting potential as a therapeutic agent for diseases caused by RNA viruses such as influenza and coronaviruses .

Neuroprotective Effects

The compound has shown promise in neuroprotection, with studies indicating its ability to reduce oxidative stress and inflammation in neuronal cells. This could position it as a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Chemistry Applications

Pesticide Development

The unique structure of this compound allows for the development of novel pesticides. Its mechanism of action involves disrupting metabolic pathways in pests, making it an effective agent against various agricultural pests while being less harmful to beneficial insects .

Fungicidal Properties

In agricultural settings, the compound has been evaluated for its fungicidal properties. Trials have shown that it can effectively inhibit fungal growth in crops, providing an environmentally friendly alternative to traditional fungicides .

Material Science Applications

Polymer Additives

The compound's chemical stability and compatibility with various polymers make it suitable as an additive in polymer formulations. It enhances the mechanical properties and thermal stability of polymers used in packaging materials .

Nanotechnology

Recent advancements have explored the use of this compound in nanotechnology applications. Its ability to act as a stabilizing agent for nanoparticles opens avenues for developing nanomaterials with specific functionalities for electronics and biomedical applications .

Case Studies

Mechanism of Action

The mechanism of action of ®-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

(a) Chloro-Substituted Analog: (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

- Molecular Formula : C₈H₁₀ClN₃O

- Molar Mass : 199.64 g/mol

- Key Differences: A chlorine atom replaces the methylsulfanyl group at position 6 (vs. position 2 in the target compound). Lower molar mass (199.64 vs. 227.28 g/mol) due to the absence of sulfur and a methyl group .

(b) Fluorophenyl-Substituted Analog: (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

- Molecular Formula : C₁₃H₁₉FN₂O

- Molar Mass : 238.30 g/mol

- Key Differences: A fluorophenyl and methylaminoethyl chain replaces the pyrimidine ring, increasing steric bulk. Fluorine enhances lipophilicity and metabolic stability, while the ethyl chain introduces conformational flexibility .

Stereochemical Considerations

- The (R)-configuration in the target compound and its chloro analog () contrasts with the (S,S)-configuration in the fluorophenyl derivative (). Stereochemistry critically impacts interactions with chiral biological targets (e.g., enzymes or receptors). For example, the (R)-enantiomer may exhibit higher affinity for specific kinases compared to the (S)-form .

Physicochemical Properties and Reactivity

- The methylsulfanyl group in the target compound increases susceptibility to oxidation compared to chloro or aryl substituents. However, it may enhance hydrophobic interactions in protein binding pockets .

Biological Activity

(R)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol, also known by its CAS number 1261234-25-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylsulfanyl group and a pyrrolidin-3-ol moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit enzyme inhibition properties, particularly in pathways related to pyrimidine metabolism.

Potential Mechanisms Include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in pyrimidine biosynthesis, which could affect nucleic acid synthesis and cellular proliferation.

- Receptor Binding : The compound might interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing pyrimidine structures. For instance, compounds similar to this compound have been shown to enhance the production of type I and type III interferons, crucial for the antiviral response in cells .

Anticancer Activity

The compound's structural analogs have demonstrated significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides exhibited marked inhibition of cell migration and invasion in epidermal carcinoma cells .

Case Studies

- Antiviral Properties :

- Anticancer Effects :

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for (R)-1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution on a pyrimidine scaffold. For example, substituting a chlorine atom on 4-chloro-2-methylsulfanyl-pyrimidine with (R)-pyrrolidin-3-ol under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., KCO). Reaction optimization may include temperature control (80–100°C), stoichiometric ratios (1:1.2 pyrimidine:pyrrolidin-3-ol), and monitoring via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- XRPD : To identify crystalline polymorphs and confirm batch consistency (e.g., peak analysis at 2θ = 10.5°, 15.3°) .

- HPLC-MS : For purity assessment (>98%) and detection of byproducts (e.g., diastereomers or unreacted intermediates) .

- Chiral HPLC : To verify enantiomeric purity, critical due to the (R)-configuration .

Q. How is the compound purified to achieve high enantiomeric excess?

Recrystallization from methanol/water mixtures or chiral stationary phase chromatography are standard methods. For example, using a cellulose-based chiral column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to resolve (R)- and (S)-enantiomers .

Q. What safety protocols are recommended for handling this compound?

Use fume hoods for synthesis, nitrile gloves, and eye protection. Waste containing pyrimidine derivatives must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in XRPD data between batches?

Divergent XRPD patterns may indicate polymorphic transitions or solvent inclusion. Mitigation strategies:

Q. What strategies enhance enantiomeric purity during scale-up synthesis?

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during pyrrolidine ring formation .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- In situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .

Q. How does the methylsulfanyl group influence pharmacological activity?

The methylsulfanyl moiety enhances lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies suggest it interacts with hydrophobic pockets in target enzymes (e.g., kinases or nucleosidases). Replacements with bulkier groups (e.g., ethylsulfanyl) reduce activity, indicating steric constraints .

Q. What are the challenges in assessing metabolic stability in preclinical models?

- Oxidative metabolism : The pyrrolidine ring is susceptible to CYP450-mediated oxidation. Mitigate via deuterium incorporation at vulnerable positions .

- Species variability : Human liver microsomes may metabolize the compound faster than rodent models. Use cross-species microsomal assays to predict clearance .

Q. How can researchers address low solubility in aqueous buffers?

Q. What computational tools predict binding interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like Helicobacter pylori MTA/SAH nucleosidase (PDB: 4FFS). Focus on hydrogen bonding with active-site residues (e.g., Asp130) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.